(3-Isopropylpyridin-4-yl)methanol
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Overview
Description
(3-Isopropylpyridin-4-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the 3-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-4-yl)methanol typically involves the reduction of corresponding pyridine derivatives. One common method includes the reduction of 3-isopropyl-4-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol . The reaction is usually carried out at room temperature and yields the desired alcohol after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-Isopropylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products Formed:
- Oxidation yields (3-Isopropylpyridin-4-yl)carboxylic acid.
- Reduction yields (3-Isopropylpyridin-4-yl)methane.
- Substitution with SOCl2 yields (3-Isopropylpyridin-4-yl)methyl chloride .
Scientific Research Applications
(3-Isopropylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (3-Isopropylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
(3-Isopropylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(4-Pyridinemethanol): Lacks the isopropyl group, resulting in different steric and electronic properties.
(3-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications .
Uniqueness: (3-Isopropylpyridin-4-yl)methanol is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(3-propan-2-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
YBHZYXKOGHJQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)CO |
Origin of Product |
United States |
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